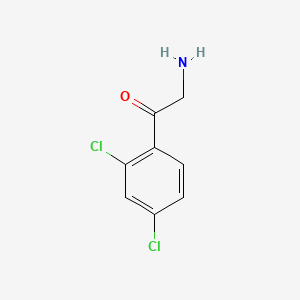

2-Amino-2',4'-dichloroacetophenone

Description

Contextual Significance in Organic Chemistry

2-Amino-2',4'-dichloroacetophenone (B112451), a substituted acetophenone (B1666503), holds considerable importance as a building block in synthetic organic chemistry. Its structure, featuring an acetophenone core with amino and dichloro substitutions, provides multiple reactive sites for further chemical modifications. This versatility makes it a valuable precursor for creating more complex molecules, particularly in the pharmaceutical and agrochemical industries. The presence of the amino group allows for a range of reactions, including N-alkylation to form corresponding azoles, while the ketone functional group can undergo reduction. The dichlorinated phenyl ring also influences the compound's reactivity and the properties of its derivatives.

Historical Development and Early Synthetic Approaches

The synthesis of this compound is closely linked to the development of methods for producing its precursor, 2',4'-dichloroacetophenone (B156173). A foundational approach to synthesizing this precursor is the Friedel-Crafts acylation of m-dichlorobenzene. google.com This classic organic reaction involves reacting m-dichlorobenzene with an acylating agent, such as acetic anhydride (B1165640) or acetyl chloride, in the presence of a Lewis acid catalyst like anhydrous aluminum trichloride (B1173362). google.comprepchem.com

Early methods for introducing the amino group to form the final product often involved multiple steps. One common strategy was the nitration of 2',4'-dichloroacetophenone, followed by the reduction of the resulting nitro group to an amino group. For instance, a related compound, 5'-amino-2',4'-dichloroacetophenone, is synthesized by boiling 2',4'-dichloro-5'-nitro-acetophenone with iron turnings and hydrochloric acid in ethanol (B145695). prepchem.com

More direct and streamlined approaches have since been developed. A significant advancement has been the use of nucleophilic aromatic substitution (NAS) to introduce the amino group. A patented method describes the reaction of 2',4'-dichloroacetophenone with ammonia (B1221849) or primary amines at high temperatures (150–200°C) with copper(I) iodide as a catalyst to yield this compound. This method avoids the need for the reduction of a nitro group, simplifying the synthetic process.

Current Research Landscape and Emerging Areas of Investigation

The current research landscape for this compound is largely driven by its role as a key intermediate in the development of new pharmaceutical compounds. hongjinchem.com Its derivatives have been explored for their potential therapeutic effects. The field of diversity-oriented synthesis (DOS) utilizes versatile building blocks like amino acetophenones to generate libraries of structurally diverse molecules, which can then be screened for biological activity. nih.gov This approach accelerates the discovery of new drug candidates. nih.gov

Emerging areas of investigation focus on creating novel derivatives with enhanced biological activities. For example, research has shown that derivatives of this compound may be used as growth promotants in livestock. The core structure of this compound is being used as a scaffold to synthesize analogs of naturally occurring bioactive compounds like flavones and quinolones, which are known to have a wide range of pharmacological properties, including anticancer activities. nih.gov The exploration of this compound and its derivatives in the synthesis of novel heterocyclic compounds continues to be an active area of research.

Interactive Data Tables

Below are tables summarizing key data for this compound and its hydrochloride salt.

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 313553-17-2 | chemicalbook.com |

| Molecular Formula | C8H7Cl2NO | chemicalbook.com |

| Molecular Weight | 204.05 g/mol | chemicalbook.com |

| Boiling Point | 306.4±32.0 °C (Predicted) | chemicalbook.com |

| Density | 1.373±0.06 g/cm3 (Predicted) | chemicalbook.com |

| pKa | 6.53±0.29 (Predicted) | chemicalbook.com |

| Appearance | White crystalline | hongjinchem.com |

Physicochemical Properties of this compound Hydrochloride

| Property | Value | Source |

| CAS Number | 65146-54-5 | alfa-chemistry.com |

| Molecular Formula | C8H8Cl3NO | glpbio.com |

| Molecular Weight | 240.51 g/mol | glpbio.com |

Structure

3D Structure

Properties

IUPAC Name |

2-amino-1-(2,4-dichlorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2NO/c9-5-1-2-6(7(10)3-5)8(12)4-11/h1-3H,4,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYQSJEQBJVHARP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00971509 | |

| Record name | 2-Amino-1-(2,4-dichlorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00971509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5614-33-5 | |

| Record name | 2-Amino-1-(2,4-dichlorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00971509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Studies of 2 Amino 2 ,4 Dichloroacetophenone

Electrophilic and Nucleophilic Reaction Pathways

The reactivity of the aromatic ring in 2-Amino-2',4'-dichloroacetophenone (B112451) is significantly influenced by its substituents. The two chlorine atoms are electron-withdrawing groups, which deactivates the aromatic ring towards electrophilic substitution reactions. Conversely, the α-amino group, while not directly attached to the ring, can influence its electronic properties.

From a nucleophilic standpoint, the molecule presents two primary sites for attack. The carbonyl carbon of the acetyl group is electrophilic and susceptible to attack by various nucleophiles, leading to the formation of adducts such as imines or hydrazones. rsc.org Furthermore, the carbon atoms bearing the chlorine substituents on the aromatic ring can undergo nucleophilic aromatic substitution (SNAr), although this typically requires harsh conditions or catalytic activation due to the deactivating nature of the acetyl group. mdpi.comscranton.edu The synthesis of related amino-substituted compounds often proceeds via nucleophilic aromatic substitution on a precursor molecule, for instance, the reaction of 2',4'-dichloroacetophenone (B156173) with ammonia (B1221849) under high temperature and catalytic conditions. nih.gov

Substitution Reactions

Substitution reactions are a cornerstone of the chemistry of this compound, occurring at both the halogenated ring and the acetyl side chain.

The chlorine atoms on the phenyl ring of this compound can be replaced through various substitution reactions, most notably those catalyzed by transition metals. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for forming new carbon-nitrogen bonds by reacting aryl halides with amines. nih.gov Although specific studies on this compound may be limited, this methodology is broadly applicable to aryl chlorides.

The general mechanism for a Buchwald-Hartwig amination involves the oxidative addition of the aryl chloride to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the aminated product and regenerate the palladium(0) catalyst. The choice of ligand on the palladium catalyst is crucial for the reaction's success.

| Component | Role | Common Examples |

|---|---|---|

| Palladium Precatalyst | Source of active Pd(0) catalyst | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | Stabilizes and activates the catalyst | Josiphos, XPhos, RuPhos |

| Base | Deprotonates the amine nucleophile | NaOtBu, K₃PO₄, Cs₂CO₃ |

| Solvent | Solubilizes reactants and catalyst | Toluene, Dioxane, THF |

The carbonyl group is a highly reactive site for nucleophilic attack. A prominent example is the reaction with hydrazine (B178648) derivatives to form hydrazones, a type of imine. These reactions typically proceed by the nucleophilic addition of the hydrazine to the carbonyl carbon, followed by the elimination of a water molecule.

Another important reaction is the Hantzsch thiazole (B1198619) synthesis, where an α-haloketone reacts with a thiourea (B124793). The precursor, 2',4'-dichloroacetophenone, can be first brominated to yield 2-bromo-2',4'-dichloroacetophenone. This α-haloketone can then react with thiourea. The mechanism involves the initial S-alkylation of thiourea, followed by cyclization and dehydration to afford the 2-aminothiazole (B372263) derivative. For instance, reacting 2',4-dichloroacetophenone with thiourea and iodine results in the formation of 2-amino-4-(2,4-dichlorophenyl)thiazole. rsc.org

| Reactant | Conditions | Product Type |

|---|---|---|

| Hydrazine Hydrate | Acid or base catalysis, solvent | Hydrazone |

| Thiourea / Iodine | Heating in a solvent like toluene | 2-Aminothiazole derivative rsc.org |

| Primary Amine (followed by reduction) | Acid catalysis for imine formation, then a reducing agent (e.g., NaBH₄) | Secondary Amine (Reductive Amination) numberanalytics.comorganic-chemistry.org |

Oxidation and Reduction Chemistry

The amino and ketone functionalities of this compound are redox-active, allowing for a range of oxidation and reduction transformations.

The oxidation of primary amines can lead to a variety of products depending on the oxidant and reaction conditions. organic-chemistry.org While direct oxidation of the α-amino group in this compound is not extensively documented, general principles of amine oxidation can be applied. Strong oxidizing agents could potentially convert the amino group to a nitro group. The synthesis of related nitro-aromatic compounds, such as m-nitroacetophenone from acetophenone (B1666503), involves nitrating mixtures like nitric acid and sulfuric acid, though this applies to aromatic C-H nitration rather than amine oxidation. orgsyn.org

Milder oxidation could lead to the formation of an imine. For example, the oxidation of aldimines to amides can be achieved using reagents like meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.org The direct oxidation of amines to imines often requires transition metal catalysis. numberanalytics.com The oxidation of the α-carbon of the amine is another possibility, which could lead to an amide functionality. mdpi.com

The ketone group of this compound can be selectively reduced to a secondary alcohol, yielding 2-amino-1-(2,4-dichlorophenyl)ethan-1-ol. google.com This transformation is commonly achieved using hydride reducing agents.

Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent that is highly effective for the reduction of ketones and aldehydes. numberanalytics.comyoutube.com The reaction is typically performed in a protic solvent such as methanol (B129727) or ethanol (B145695). The mechanism involves the transfer of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon, forming an alkoxide intermediate which is subsequently protonated by the solvent to give the final alcohol product. youtube.com

Another common method is catalytic hydrogenation. google.com This process involves reacting the ketone with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). unive.itresearchgate.net This method is highly efficient and often results in high yields of the corresponding alcohol.

| Method | Reagents & Conditions | Key Features |

|---|---|---|

| Hydride Reduction | Sodium Borohydride (NaBH₄) in Methanol or Ethanol | Mild, selective for carbonyls, easy to handle. numberanalytics.comyoutube.com |

| Catalytic Hydrogenation | H₂ gas, Pd/C or PtO₂ catalyst, solvent (e.g., Ethanol, Ethyl Acetate) | High efficiency, clean reaction, can sometimes reduce other functional groups. unive.itresearchgate.net |

Condensation Reactions

The Darzens condensation, discovered by Auguste Georges Darzens in 1904, is a reaction between a ketone or aldehyde and an α-haloester in the presence of a base to form an α,β-epoxy ester, also known as a "glycidic ester". wikipedia.orgmychemblog.com This reaction is a condensation reaction as it involves the net loss of HCl. wikipedia.org The mechanism is similar to an aldol (B89426) reaction, where a base abstracts a proton from the α-haloester to form a carbanion, which then attacks the carbonyl carbon of the aldehyde or ketone. mychemblog.com A subsequent intramolecular SN2 reaction forms the epoxide. organic-chemistry.org

The reaction is broadly applicable to aromatic and aliphatic aldehydes and ketones. mychemblog.com The resulting glycidic esters are versatile synthetic intermediates, as the epoxide ring can be opened by various nucleophiles. mychemblog.com Hydrolysis of the ester can lead to decarboxylation and rearrangement to form a carbonyl compound. wikipedia.org

| Reagent 1 | Reagent 2 | Base | Product |

| Ketone/Aldehyde | α-haloester | Strong Base (e.g., NaOEt, KOBut) | α,β-Epoxy ester |

This table illustrates the general reactants and products of a Darzens Condensation.

The Claisen-Schmidt condensation is a variation of the aldol condensation, involving the reaction of an aldehyde or ketone having an α-hydrogen with an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.orgbyjus.com This reaction is typically carried out in the presence of a base, such as sodium hydroxide, and is a key method for synthesizing chalcones and α,β-unsaturated ketones. wikipedia.orgresearchgate.netwisdomlib.org The Claisen-Schmidt condensation is an example of a crossed aldol condensation. wikipedia.org

This reaction is significant in organic synthesis due to its ability to form carbon-carbon bonds and generate conjugated enones in a single step. researchgate.net The products of this reaction have applications in various fields, including medicinal chemistry and materials science. researchgate.net For instance, chalcones can be synthesized by reacting acetophenones with appropriate aldehydes in the presence of a base. taylorandfrancis.com

| Reactant A | Reactant B | Catalyst | Product |

| Aldehyde/Ketone (with α-H) | Aromatic carbonyl (no α-H) | Base (e.g., NaOH) | α,β-Unsaturated aldehyde/ketone |

This table outlines the general components of a Claisen-Schmidt Condensation.

Alkylation Reactions (for related compounds)

The alkylation of amines can be challenging due to the potential for overalkylation, as the resulting secondary and tertiary amines are often more nucleophilic than the starting amine. youtube.com However, methods for the controlled N-alkylation of related compounds, such as 2-amino-3-acylthiophenes, have been developed. These methods sometimes require forcing conditions but can also be achieved under milder conditions using specific reagents like caesium carbonate and tetrabutylammonium (B224687) iodide in DMF. nih.gov

Alkylation can also occur at the α-carbon of a ketone through the formation of an enolate. youtube.com The regioselectivity of this reaction (i.e., which α-carbon is alkylated) can be controlled by the choice of base and reaction conditions. youtube.com Bulky bases like lithium diisopropylamide (LDA) at low temperatures tend to favor the kinetic enolate, leading to alkylation at the less substituted α-carbon. youtube.com Smaller, non-bulky bases like sodium hydride (NaH) favor the thermodynamic enolate, resulting in alkylation at the more substituted α-carbon. youtube.com

| Substrate | Reagent | Conditions | Product |

| Ketone | LDA, Alkyl halide | Low temperature (-78 °C) | Alkylation at less substituted α-carbon |

| Ketone | NaH, Alkyl halide | Thermodynamic control | Alkylation at more substituted α-carbon |

This table summarizes conditions for regioselective alkylation of ketones.

Hydrolysis Reactions

Hydrolysis is a key step in the workup of the Friedel-Crafts acylation reaction used to produce the precursor 2',4'-dichloroacetophenone. patsnap.comgoogle.com After the acylation of m-dichlorobenzene with acetic anhydride (B1165640) in the presence of aluminum trichloride (B1173362), the reaction mixture is treated with ice water or dilute hydrochloric acid to decompose the aluminum chloride complex and isolate the crude product. patsnap.comgoogle.com This hydrolysis step is crucial for separating the product from the reaction medium. patsnap.com

In the context of the Darzens condensation, hydrolysis of the resulting α,β-epoxy ester can lead to further transformations. wikipedia.org Specifically, hydrolysis can be followed by decarboxylation, which can trigger a rearrangement of the epoxide to form a carbonyl compound. wikipedia.org

Stereo- and Regioselective Transformations

The development of stereoselective and regioselective transformations is a significant area of research in organic chemistry. In the context of the Darzens reaction, achieving high diastereoselectivity and enantioselectivity has been a challenge. organic-chemistry.org However, methods using chiral phase transfer catalysts or camphor-derived sulfonium (B1226848) salts have been developed to induce stereocontrol. organic-chemistry.org

For the alkylation of ketones, as mentioned previously, the regioselectivity can be controlled by the choice of base and reaction conditions to favor either the kinetic or thermodynamic enolate. youtube.com This allows for the selective introduction of an alkyl group at a specific α-position.

Influence of Electronic and Steric Effects on Reactivity

The reactivity of this compound is intricately governed by the interplay of electronic and steric effects originating from its constituent functional groups: the α-amino group, the carbonyl group, and the two chlorine atoms on the phenyl ring. These groups modulate the electron density and accessibility of the various reactive sites within the molecule, namely the aromatic ring, the carbonyl carbon, and the α-carbon.

Electronic Effects:

The electronic landscape of the molecule is shaped by both inductive and resonance effects of its substituents.

Substituents on the Aromatic Ring: The acetyl group (-COCH₃) is a powerful electron-withdrawing group. Through resonance, it delocalizes electron density from the phenyl ring, placing a partial positive charge on the ortho and para positions. This deactivates the ring, making it less susceptible to electrophilic aromatic substitution (EAS) compared to benzene (B151609). The chlorine atoms at the 2' and 4' positions also exert a strong electron-withdrawing inductive effect due to their high electronegativity. While they possess a weaker, opposing electron-donating resonance effect via their lone pairs, the net result is deactivation of the ring. The combined deactivating influence of the acetyl and chloro groups renders the aromatic ring significantly electron-poor and thus less nucleophilic. In EAS reactions, the acetyl group is a meta-director, while the chloro groups are ortho-, para-directors. The ultimate regioselectivity of such a reaction would depend on the specific reaction conditions and the nature of the electrophile.

Reactivity of the Carbonyl Group: The electron-withdrawing nature of the 2',4'-dichlorophenyl ring enhances the electrophilicity of the carbonyl carbon. By pulling electron density away from the carbonyl group, the substituents make the carbon atom more electron-deficient and thus more susceptible to attack by nucleophiles. This is a general principle where electron-withdrawing groups on the aromatic ring of a ketone increase its reactivity towards nucleophilic addition.

Reactivity of the α-Carbon and Amino Group: The α-amino group (-NH₂) is strongly electron-donating and activating. Its presence is crucial for many of the compound's characteristic reactions, such as N-alkylation. The acidity of the α-hydrogen is influenced by the adjacent electron-withdrawing carbonyl group, which stabilizes the resulting enolate conjugate base through resonance. However, the neighboring amino group can also influence this acidity and the subsequent reactivity of the enolate. The amino group itself is a nucleophilic center and can participate in reactions like acylation or alkylation.

The following table summarizes the general electronic influence of the substituents on different types of reactions.

| Substituent | General Electronic Effect | Influence on Electrophilic Aromatic Substitution (EAS) | Influence on Nucleophilic Attack at Carbonyl |

| -C(O)CH₂NH₂ | Electron-withdrawing (acetyl part), Deactivating | Meta-directing | Increases electrophilicity of carbonyl C |

| -Cl (at 2' and 4') | Electron-withdrawing (Inductive > Resonance), Deactivating | Ortho, Para-directing | Increases electrophilicity of carbonyl C |

| -NH₂ (at α-position) | Electron-donating (Resonance/Inductive) | N/A for ring | Increases nucleophilicity of α-carbon in enamine form |

Steric Effects:

Steric hindrance plays a significant role in dictating the accessibility of the reactive centers of this compound.

The chlorine atom at the 2'-position (ortho to the acetyl group) creates considerable steric bulk around the carbonyl group and the α-carbon. This steric hindrance can impede the approach of large nucleophiles to the carbonyl carbon and may also influence the ease of enolate formation at the α-carbon.

Similarly, the α-amino group adds bulk directly adjacent to the carbonyl function. Reactions involving nucleophilic attack at the carbonyl or substitution at the α-carbon must overcome the steric shield provided by this group.

In reactions involving the aromatic ring, the 2'-chloro substituent can hinder the approach of electrophiles to the 3'-position, potentially favoring substitution at the less hindered 5'-position.

Reaction Kinetics and Thermodynamics

While specific, comprehensive kinetic and thermodynamic studies on this compound are not widely available in the public literature, its reactivity can be understood through established principles and data from analogous systems.

Reaction Kinetics:

The rates of reactions involving this compound are dictated by the factors discussed previously.

N-Alkylation: The compound is known to participate in N-alkylation reactions. The kinetics of such reactions would likely follow a second-order rate law, dependent on the concentrations of both the aminoacetophenone and the alkylating agent. The rate would be highly sensitive to the steric bulk of the alkylating agent and the solvent used. Mechanistic studies on similar N-alkylation reactions of amines reveal the formation of an iminium intermediate as a key step.

Enolization: The enolization of the ketone is a critical step for reactions occurring at the α-carbon. Kinetic studies on the enolization of acetophenone itself show that the reaction can be catalyzed by acids or bases and follows first-order kinetics with respect to the ketone. For this compound, the rate of enolization would be influenced by the electronic effects of the ring substituents and the α-amino group. The zwitterionic form of the molecule, if present, could potentially catalyze this process.

Reduction: The reduction of the carbonyl group is a key metabolic transformation. Studies on related substituted acetophenones have shown a clear quantitative structure-activity relationship (QSAR), where the rate of enzymatic reduction correlates with the electronic properties of the ring substituents. Electron-withdrawing substituents were found to increase the rate of reduction. This suggests that the 2',4'-dichloro substituents in the target molecule would likely lead to a faster rate of reduction compared to unsubstituted acetophenone.

The following table presents predicted physicochemical properties that influence the compound's kinetic and thermodynamic behavior in various reactions.

| Property | Predicted Value | Significance |

| pKa | 6.53 ± 0.29 | Relates to the ease of protonation/deprotonation of the amino group, crucial for acid/base catalysis and reactivity. |

| Boiling Point | 306.4 ± 32.0 °C | Indicates strong intermolecular forces, likely including hydrogen bonding from the amino group, affecting reaction thermodynamics in the gas or liquid phase. |

| Density | 1.373 ± 0.06 g/cm³ | Physical parameter relevant for reaction setup and solvent choice. |

Thermodynamics:

The thermodynamic aspects of reactions involving this compound relate to the relative stability of reactants and products.

Hydrogen Bonding: The presence of the α-amino group allows for intermolecular hydrogen bonding. This contributes to the compound's thermal stability and influences its melting point and boiling point. A study on structurally related 2-amino-3-chloro-1,4-naphthoquinones demonstrated that the strength of intermolecular hydrogen bonds significantly affects the thermodynamic parameters of melting, such as the enthalpy of fusion. Stronger hydrogen bonds lead to higher melting points and greater thermal stability.

Reaction Equilibria: For reversible reactions, such as the formation of imines or enamines, the position of the equilibrium will be determined by the relative thermodynamic stability of the reactants and products. The electron-withdrawing nature of the dichlorophenyl ring stabilizes the carbonyl group to some extent, which would influence the equilibrium constant for reactions at this site.

Derivatives, Analogs, and Structure Reactivity Relationships of 2 Amino 2 ,4 Dichloroacetophenone

Functionalization at the Amino Group

The primary amino group in 2-amino-2',4'-dichloroacetophenone (B112451) is a key site for synthetic modification, allowing for the introduction of diverse functional groups that can significantly alter the molecule's properties.

The nucleophilic nature of the amino group readily permits acylation and alkylation reactions. Acylation, typically achieved by reacting the aminoacetophenone with acyl chlorides or anhydrides, results in the formation of amide derivatives. This transformation can influence the compound's solubility, lipophilicity, and hydrogen bonding capacity.

Alkylation of the amino group introduces alkyl substituents, which can be tailored to probe specific steric and electronic interactions in biological systems. For instance, N-alkylation reactions can lead to the formation of corresponding azoles. Microwave-induced N-alkylation has also been reported as a method for derivatization.

The reaction of the amino group of this compound with aldehydes or ketones under acidic conditions leads to the formation of imines, also known as Schiff bases. pharmacy180.com These compounds, characterized by a carbon-nitrogen double bond (-C=N-), are important intermediates in various chemical transformations and have been investigated for their biological activities. pharmacy180.comnih.gov The synthesis of Schiff bases often involves the condensation of a primary amine with a carbonyl compound, and the reaction can be driven to completion by removing the water formed during the reaction. pharmacy180.com

The general structure of Schiff bases is R1R2C=NR3, where R1 and R2 can be various substituents and R3 is typically an alkyl or aryl group. The formation of the azomethine group (-CH=N-) is a key feature of these derivatives. nih.govnih.gov

Halogen Substitution Pattern Variations

The positions and nature of the halogen substituents on the phenyl ring significantly impact the electronic properties of the molecule. While this compound itself has a specific dichlorination pattern, synthetic strategies allow for the preparation of analogs with different halogen substitutions.

For example, direct chlorination of 4-aminoacetophenone using chlorine gas in glacial acetic acid can yield 3,5-dichloro-4-aminoacetophenone. However, achieving selective chlorination at specific positions can be challenging and may require the use of protecting groups or directed ortho-metalation strategies. A patented method describes the chlorination of 4'-(substituted)amino-2-(substituted) aminoacetophenone to prepare 4'-amino-2-(t-butylamino)-3',5'-dichloroacetophenone. google.com

The synthesis of the precursor, 2',4'-dichloroacetophenone (B156173), is often achieved through Friedel-Crafts acylation of m-dichlorobenzene with acetic anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum trichloride (B1173362). google.compatsnap.com This precursor can then be aminated to introduce the amino group.

Alpha-Halogenated Acetophenone (B1666503) Analogs

Introducing a halogen atom at the alpha-position of the acetophenone moiety creates a class of compounds known as α-haloacetophenones. These compounds are valuable synthetic intermediates due to the reactivity of the carbon-halogen bond. mdpi.com For instance, 2-bromo-1-phenylethanone can be synthesized with high selectivity through a continuous flow procedure involving the α-bromination of acetophenone. mdpi.com

The synthesis of the precursor 2',4'-dichloroacetophenone is a key step, and it is the raw material for preparing ω-bromo-2,4-dichloroacetophenone or ω-chloro-2,4-dichloroacetophenone. patsnap.com These α-halogenated derivatives serve as intermediates in the synthesis of various commercial products. patsnap.com

Structural Modifications of the Acetyl Moiety

Modifications to the acetyl group of this compound can lead to a diverse range of analogs. One common transformation is the reduction of the ketone to a secondary alcohol, which can be achieved using reducing agents like sodium borohydride (B1222165). google.com This introduces a new chiral center and alters the molecule's polarity and hydrogen bonding capabilities.

Further reactions at the acetyl group can include the formation of epoxychalcones through the Darzens reaction of α-chloroacetophenones with aryl aldehydes. mdpi.com

Synthesis of Bifunctional and Polyfunctional Derivatives

The strategic combination of the reactive sites on this compound allows for the synthesis of bifunctional and polyfunctional derivatives with more complex architectures. These derivatives can incorporate multiple pharmacophores or reactive handles for further conjugation.

For example, the synthesis of 2-[2-carboxymethylthio-2-(4-chlorophenyl)ethyl]-2-(4-chlorophenyl)-4-thiazolidinone has been reported, starting from p,p'-dichlorochalcone, which can be considered a derivative of the acetophenone scaffold. mdpi.com This demonstrates the potential to build complex heterocyclic systems from acetophenone precursors. The synthesis of amino acid derivatives of furanones has also been explored, indicating the possibility of linking the acetophenone core to amino acids to create novel hybrid molecules. rsc.org

Structure-Reactivity Correlations in Derivative Synthesis

The synthetic utility of this compound is fundamentally governed by the interplay of its key structural features: the α-amino group, the adjacent carbonyl (ketone) group, and the electron-withdrawing chloro-substituents on the phenyl ring. These elements dictate the molecule's reactivity and determine the types of derivatives that can be synthesized, particularly through cyclization reactions to form heterocyclic systems.

The primary amino group and the ketone functionality are the main centers of reactivity, making the compound a valuable precursor for synthesizing quinazoline (B50416) derivatives. nih.govmdpi.com The general strategy involves a condensation and cyclization sequence where the amino group and the ketone carbon become part of the new heterocyclic ring. The structure of the coreactant directly influences the final structure of the quinazoline derivative.

For example, the acid-mediated [4+2] annulation reaction between 2-amino aryl ketones and N-benzyl cyanamides demonstrates a clear structure-reactivity correlation. mdpi.com The nature of the substituents on both the aryl ketone and the cyanamide (B42294) partner affects the reaction's efficiency and outcome.

| 2-Amino Aryl Ketone Precursor | Reactant | Product | Yield | Reference |

|---|---|---|---|---|

| 2-Aminoacetophenone | N-(2-Methoxybenzyl)cyanamide | N-(2-Methoxybenzyl)-4-methylquinazolin-2-amine | 80% | mdpi.com |

| 2-Aminoacetophenone | N-(Naphthalen-2-ylmethyl)cyanamide | 4-Methyl-N-(naphthalen-2-ylmethyl)quinazolin-2-amine | 84% | mdpi.com |

| 2-Amino-4'-fluorobenzophenone | N-Benzylcyanamide | N-Benzyl-4-(4-fluorophenyl)quinazolin-2-amine | 62% | mdpi.com |

The reactivity of the amino group is a critical factor in the synthesis of derivatives. Studies on analogous compounds, such as 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles, reveal that the substitution pattern on the nitrogen atom dictates the reaction pathway. nih.gov Base-assisted cyclization of primary aniline (B41778) derivatives (containing an -NH2 group) proceeds smoothly to form 2-(3-oxoindolin-2-ylidene)acetonitriles. However, when the starting material contains a secondary amino group (e.g., N-benzylated), the reaction can lead to different products or fail to yield the expected N-protected indolinone. nih.gov This highlights a crucial structure-reactivity principle: the presence of a substituent on the amino group can sterically or electronically hinder the desired cyclization, favoring alternative reaction pathways. nih.gov

This principle is directly applicable to this compound. While the primary amino group is poised for cyclization reactions, N-alkylation or N-acylation prior to cyclization would be expected to significantly alter the course of the reaction, potentially leading to different heterocyclic systems or requiring different reaction conditions to achieve cyclization.

| Starting Material | N-Substitution | Reaction Conditions | Major Product | Yield | Reference |

|---|---|---|---|---|---|

| 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitrile | Primary Amine (-NH2) | KOH, DMSO | 2-(3-Oxoindolin-2-ylidene)acetonitrile | Good | nih.gov |

| 4-(2-(Benzylamino)phenyl)-4-oxo-2-phenylbutanenitrile | Secondary Amine (-NHBn) | KOH, DMSO | Cleavage of cyano group, formation of ketone product | Moderate | nih.gov |

| 4-(2-Tosylamidophenyl)-4-oxo-2-phenylbutanenitrile | N-Tosylated | KOH, DMSO | Deprotection followed by formation of primary amine product | Good | nih.gov |

Applications of 2 Amino 2 ,4 Dichloroacetophenone As a Synthetic Intermediate

Synthesis of Heterocyclic Compounds from 2-Amino-2',4'-dichloroacetophenone (B112451)

The strategic placement of reactive functional groups in this compound makes it a valuable starting material for the synthesis of various heterocyclic systems. The amino group and the ketone functionality, along with the chlorinated aromatic ring, offer multiple reaction sites for cyclization and derivatization reactions.

Thiazole (B1198619) Derivatives

Thiazole rings are a common feature in many biologically active molecules. The Hantzsch thiazole synthesis is a classical and widely used method for the formation of the thiazole nucleus. This reaction typically involves the condensation of an α-haloketone with a thioamide. In the context of this compound, its corresponding α-halo derivative, 2-bromo-2',4'-dichloroacetophenone, is a key precursor.

The synthesis of 2-amino-4-arylthiazole derivatives can be achieved through the reaction of substituted phenacyl bromides with thiourea (B124793). While direct examples using this compound are not extensively detailed in readily available literature, the general applicability of the Hantzsch synthesis suggests its potential. The process would involve the reaction of an α-halo derivative of this compound with thiourea or a substituted thioamide. The resulting 2-aminothiazole (B372263) would bear the 2,4-dichlorophenyl substituent at the 4-position of the thiazole ring. The reaction is typically carried out in a suitable solvent like ethanol (B145695). derpharmachemica.com The versatility of this method allows for the introduction of various substituents on the thiazole ring, depending on the choice of the thioamide. derpharmachemica.com

Table 1: Hantzsch Thiazole Synthesis

| Reactants | Product | Reaction Type |

|---|---|---|

| α-Halo-2',4'-dichloroacetophenone | 2-Amino-4-(2',4'-dichlorophenyl)thiazole | Condensation/Cyclization |

Pyrimidine and Triazine Scaffolds

Pyrimidine and triazine cores are integral to numerous pharmaceuticals, including anticancer and antimicrobial agents. The synthesis of pyrimidine derivatives can be achieved through various condensation reactions. One common method involves the reaction of a β-dicarbonyl compound with a guanidine (B92328) or urea (B33335) derivative. While direct synthesis from this compound is not a standard one-step process, it can serve as a precursor to chalcones (as discussed in section 5.1.4), which can then be cyclized to form pyrimidines. For instance, a chalcone (B49325) derived from this compound can react with guanidinium carbonate to yield a 2-amino-4,6-diarylpyrimidine. rasayanjournal.co.in

The synthesis of 1,3,5-triazines often involves the cyclotrimerization of nitriles or the reaction of biguanides with esters. chim.itnih.govorganic-chemistry.org While a direct pathway from this compound is not commonly reported, its derivatives could potentially be utilized in multi-step syntheses to construct these heterocyclic systems.

Table 2: Synthesis of Pyrimidine and Triazine Scaffolds

| Precursor from this compound | Reagents | Resulting Heterocycle |

|---|---|---|

| Chalcone | Guanidine | 2-Aminopyrimidine (B69317) |

Sydnone (B8496669) Derivatives

Sydnones are a class of mesoionic heterocyclic compounds that have garnered interest for their unique electronic structure and potential biological activities. The synthesis of sydnones typically starts from N-substituted α-amino acids. rsc.org An α-amino ketone like this compound could potentially be a precursor for sydnone synthesis, although this would require a multi-step conversion to the corresponding N-nitroso-α-amino acid, which is the direct precursor for sydnone formation via cyclodehydration. rsc.orgrsc.orgnih.gov

Chalcones and Related Structures

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the biosynthesis of flavonoids and are known for their broad range of biological activities. They are typically synthesized via the Claisen-Schmidt condensation of an acetophenone (B1666503) with an aromatic aldehyde in the presence of a base or acid catalyst. rsc.orgresearchgate.netwikipedia.orgtaylorandfrancis.com

This compound can readily undergo this reaction with various substituted benzaldehydes to produce a series of novel chalcones. These chalcones would possess the 2-amino-2',4'-dichlorophenyl moiety as one of the aryl groups. The reaction is generally straightforward and allows for significant structural diversity by varying the aldehyde component. tsijournals.com

Table 3: Claisen-Schmidt Condensation for Chalcone Synthesis

| Reactants | Product |

|---|---|

| This compound | (E)-1-(2-amino-2',4'-dichlorophenyl)-3-(aryl)prop-2-en-1-one |

Oxazine Derivatives

Oxazine derivatives are another class of heterocyclic compounds with diverse biological properties. A common synthetic route to 1,3-oxazine derivatives involves the cyclization of chalcones with urea or other suitable reagents. actascientific.com Therefore, the chalcones synthesized from this compound (as described in section 5.1.4) can serve as direct precursors for the synthesis of novel oxazine derivatives. The reaction typically involves treating the chalcone with urea in the presence of a catalyst, leading to the formation of a 2-amino-1,3-oxazine ring with the dichlorophenyl and other aryl substituents. actascientific.com

Utility in Pharmaceutical and Agrochemical Synthesis

The versatility of this compound and its derivatives as synthetic intermediates makes them valuable in the fields of pharmaceutical and agrochemical research. The incorporation of the dichlorophenyl group is a common strategy in drug and pesticide design, as the chlorine atoms can enhance biological activity and metabolic stability. nbinno.comchemimpex.com

For instance, 2',4'-dichloroacetophenone (B156173) is a known intermediate in the synthesis of various active pharmaceutical ingredients (APIs). nbinno.com Its amino derivative, the subject of this article, provides an additional functional handle for further chemical modifications, allowing for the creation of a wider range of complex molecules with potential therapeutic or agricultural applications. mallakchemicals.com The heterocyclic compounds synthesized from this compound, such as thiazoles, pyrimidines, and chalcones, are themselves important pharmacophores and toxophores.

The development of novel herbicides and insecticides often relies on the synthesis of new heterocyclic structures. The unique reactivity of dichloroacetophenone derivatives makes them crucial building blocks in this area. nbinno.comnbinno.com The ability to readily synthesize a variety of heterocyclic scaffolds from this compound opens up avenues for the discovery of new and effective crop protection agents.

Role in Dye Chemistry and Fine Chemical Production

This compound, and its precursor 2',4'-dichloroacetophenone, are valuable intermediates in the synthesis of a variety of organic molecules, including dyes and other fine chemicals. nbinno.comchemimpex.comnbinno.com The presence of the dichloro-substituted aromatic ring provides unique reactivity that is crucial for building complex molecular structures. nbinno.comchemimpex.com This specific substitution pattern makes these compounds foundational building blocks for creating specialty chemicals with precise properties. nbinno.com

In the realm of fine chemicals, 2',4'-dichloroacetophenone is utilized in the manufacturing of agrochemicals, such as herbicides and insecticides, where the chlorinated structure enhances biological activity. nbinno.comchemimpex.com It also serves as a starting material for pharmaceuticals. nbinno.compatsnap.com

Within dye production, the utility of these compounds is significant. nbinno.comchemimpex.com The amino group in 2-amino-4'-chloroacetophenone and related structures can be diazotized and coupled with other aromatic compounds to form azo dyes, which constitute a large and important class of colorants. orientjchem.org The specific chromophoric and auxochromic groups on the acetophenone derivative influence the final color and properties of the dye. The unique reactivity of 2',4'-dichloroacetophenone makes it indispensable for creating dyes and other fine chemicals for diverse industrial applications. nbinno.com

Application in Bioconjugation Strategies

Bioconjugation, the process of linking biomolecules like proteins with other molecules, is a critical technology in chemical biology and therapeutic development, such as in the creation of antibody-drug conjugates (ADCs). nih.govrsc.org Dichloroacetophenone derivatives have emerged as effective reagents in this field, particularly for strategies targeting native amino acids. nih.govresearchgate.net These methods are valued for being highly selective and biocompatible, often proceeding under mild conditions such as neutral pH and room temperature in aqueous solutions. researchgate.net

The primary application of dichloroacetophenone derivatives in this context is to create stable linkages between two thiol groups, typically from cysteine residues within peptides or proteins. researchgate.net This approach allows for the site-specific modification of proteins, which is crucial for preserving their biological function. nih.gov The ability to form these connections under biocompatible conditions (metal-free, in water) makes these reagents particularly useful for handling sensitive biological molecules. researchgate.net

Disulfide Bridging in Peptides

A key application within bioconjugation is the use of dichloroacetophenone derivatives to form stable bridges between cysteine residues, mimicking or replacing native disulfide bonds. researchgate.net Disulfide bonds are crucial for the tertiary structure and biological activity of many peptides and proteins. nih.gov The method developed using dichloroacetophenone provides a mild and biocompatible way to construct these bridges. researchgate.net

The reaction is highly selective and involves the two thiol groups from cysteine residues reacting with the dichloroacetophenone derivative. nih.govresearchgate.net This forms a stable, three-carbon bridge that links the two sulfur atoms. researchgate.net This technique has been successfully applied to peptides, demonstrating the ability to produce the desired disulfide-bridged conjugates efficiently. nih.gov The resulting adducts are robust under physiological conditions. researchgate.net This strategy is an example of thiol-disulfide exchange, an important tool for the chemical modification of peptides and proteins that contain free cysteines. nih.gov

Table 1: Research Findings on Disulfide Bridging

| Feature | Description | Source |

|---|---|---|

| Reagent Class | Dichloroacetophenone derivatives | researchgate.net |

| Target Residues | Cysteine thiols in peptides/proteins | nih.govresearchgate.net |

| Reaction Conditions | Mild, biocompatible (e.g., water, pH 7, room temp.) | researchgate.net |

| Bridge Type | Stable, mimics native disulfide bridge | researchgate.net |

| Selectivity | High chemo-, diastereo-, and regioselectivity | researchgate.net |

Formation of Coordination Complexes for Catalytic Studies

Aminoacetophenone derivatives are capable of acting as ligands to form coordination complexes with various metal ions. researchgate.net These complexes are of significant interest for their potential applications in catalysis and materials science. The nitrogen of the amino group and the oxygen of the acetyl group can act as donor atoms, allowing the molecule to chelate with a metal center.

For instance, Schiff bases derived from 4-aminoacetophenone have been used to synthesize palladium(II) complexes. researchgate.net In these structures, the metal coordinates with the iminic nitrogen, and in some cases, can also bind to a carbon atom to form a cyclopalladated compound. researchgate.net Similarly, other transition metal complexes involving Schiff base hydrazone ligands derived from acetophenone derivatives have been synthesized with Cu(II), Co(II), Mn(II), and Fe(II). mdpi.com

While specific studies on coordination complexes of this compound were not prevalent in the searched literature, the known chemistry of related aminoacetophenones strongly suggests its potential as a ligand. researchgate.netmdpi.com The formation of such complexes is significant in the field of biomimetic chemistry, where synthetic complexes are created to model the active sites of metalloproteins. nih.gov The study of these complexes can provide insights into catalytic mechanisms and lead to the development of new catalysts for organic synthesis.

Advanced Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. Analysis of 2-Amino-2',4'-dichloroacetophenone (B112451) would involve several types of NMR experiments.

Proton NMR (¹H NMR) Analysis

In a ¹H NMR spectrum of this compound, specific signals corresponding to each unique proton environment are expected. The methylene (B1212753) protons (-CH₂-) adjacent to the amino group and the carbonyl group would likely appear as a singlet, integrating to two protons. The protons of the primary amine (-NH₂) would also produce a signal, which can be broad and its chemical shift can be concentration-dependent. The aromatic region would display a more complex pattern due to the three protons on the dichlorinated phenyl ring. These protons would exhibit splitting patterns (doublets and doublets of doublets) based on their coupling with adjacent protons.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| Aromatic-H | ~7.3 - 7.8 | m | Complex multiplet for the 3 protons on the dichlorophenyl ring. |

| -CH₂- (alpha to C=O) | ~4.5 - 5.0 | s | Singlet, deshielded by the adjacent carbonyl and amino groups. |

| -NH₂ | Variable (e.g., ~2.0 - 4.0) | br s | Broad singlet; position and intensity can vary. Exchangeable with D₂O. |

Note: These are estimated values. Actual experimental values may vary based on solvent and other experimental conditions.

Carbon-13 NMR (¹³C NMR) Analysis

A ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, eight distinct signals would be anticipated, corresponding to the eight carbon atoms in the structure. The carbonyl carbon (C=O) is typically the most deshielded, appearing at the lowest field (highest ppm). The carbons of the aromatic ring will appear in the characteristic aromatic region, with those bonded to chlorine showing distinct shifts. The methylene carbon (-CH₂-) will be found at a higher field compared to the aromatic carbons.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C=O (Carbonyl) | ~190 - 200 | Most deshielded carbon. |

| Aromatic C-Cl | ~130 - 140 | Carbons directly attached to chlorine atoms. |

| Aromatic C-H & C-C | ~125 - 135 | Other aromatic carbons. |

| -CH₂- (alpha to C=O) | ~45 - 55 | Methylene carbon. |

Note: These are estimated values. Actual experimental values may vary based on solvent and other experimental conditions.

Halogen NMR (e.g., ³⁵Cl/³⁷Cl NMR) Investigations

Chlorine NMR spectroscopy, involving the isotopes ³⁵Cl and ³⁷Cl, is a specialized technique that is not commonly employed for routine characterization of organic molecules. Both chlorine isotopes are quadrupolar, which leads to very broad signals for covalently bonded chlorine atoms, often spanning tens of kilohertz. This significant line broadening makes it challenging to resolve signals for chemically distinct chlorine environments in a molecule like this compound using standard solution-state NMR. Advanced solid-state NMR techniques might be capable of providing useful data, but such studies are rare and highly specialized. These investigations could, in principle, confirm the electronic environment around the two chlorine atoms on the phenyl ring.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

Table 3: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (Amine) | Symmetric & Asymmetric Stretch | 3300 - 3500 | Medium (often two bands) |

| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium to Weak |

| C=O (Ketone) | Stretch | 1680 - 1700 | Strong |

| C=C (Aromatic) | Stretch | 1450 - 1600 | Medium to Weak |

| C-N (Amine) | Stretch | 1180 - 1360 | Medium |

| C-Cl (Aryl Halide) | Stretch | 1000 - 1100 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The spectrum of this compound would be dominated by absorptions due to the substituted benzene (B151609) ring and the carbonyl group. The dichlorinated acetophenone (B1666503) chromophore would be expected to exhibit strong absorption bands, likely in the range of 220-300 nm. The presence of the amino group (an auxochrome) attached to the alpha-carbon may cause a slight shift in the absorption maxima compared to the parent chloroacetophenone. Analysis via high-performance liquid chromatography (HPLC) with a UV detector is a common application, where a specific wavelength, such as 220 nm, might be used for detection and quantification.

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) would be suitable for analyzing this compound.

The mass spectrum would show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (204.05 g/mol for the free base). Due to the presence of two chlorine atoms, this peak would be accompanied by characteristic isotopic peaks at [M+2]⁺ and [M+4]⁺, with relative intensities determined by the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. Key fragmentation pathways would likely involve the loss of the amino-methylene group or cleavage at the C-C bond between the carbonyl and the aromatic ring, leading to characteristic fragment ions.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2',4'-dichloroacetophenone (B156173) |

| This compound hydrochloride |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides unequivocal proof of molecular structure, including bond lengths, bond angles, and torsional angles, as well as how molecules pack together in a crystal lattice.

A hypothetical crystallographic analysis of this compound would yield precise data on its lattice parameters and atomic coordinates. The table below presents the published crystallographic data for the analogous compound, 2′-Amino-5′-bromoacetophenone, to illustrate the type of information obtained from such an analysis. researchgate.net

Table 1: Crystal Data and Structure Refinement for 2′-Amino-5′-bromoacetophenone

| Parameter | Value |

|---|---|

| Empirical formula | C8H8BrNO |

| Formula weight | 214.06 |

| Crystal system | Orthorhombic |

| Space group | Pca21 |

| Unit cell dimensions | a = 21.9206 (6) Å b = 3.9114 (1) Å c = 5.0596 (2) Å |

| Volume | 434.01 (2) ų |

| Z (molecules per unit cell) | 4 |

| Calculated density | 1.742 Mg/m³ |

| R-factor | 0.024 |

Data sourced from a study on 2′-Amino-5′-bromoacetophenone, a structural analog. researchgate.net

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are fundamental for assessing the purity of this compound and for determining the relative amounts of its enantiomers. Gas and liquid chromatography are the primary methods employed for these analytical tasks.

Gas chromatography (GC) is a robust technique for separating and analyzing volatile compounds, making it well-suited for purity assessment of chemical intermediates. Due to the polar nature and low volatility of this compound, direct analysis by GC is challenging as it can lead to poor peak shape and thermal decomposition. nih.govresearchgate.netsigmaaldrich.com Therefore, chemical derivatization is an essential prerequisite to convert the analyte into a more volatile and thermally stable form. nih.gov

A common derivatization strategy is silylation, where active hydrogens in the amino group are replaced with a nonpolar group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. nih.govsigmaaldrich.com For instance, reagents like N,O-bis(trimethylsilyl)acetamide (BSA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are effective for this purpose. nih.govucdavis.edu

Once derivatized, the sample is injected into the GC, where it is separated on a capillary column. A flame ionization detector (FID) provides a robust and linear response for quantification, while a mass spectrometer (MS) detector offers definitive identification of the compound and any impurities based on their mass spectra. nih.govchromatographyonline.com

Table 2: Illustrative Gas Chromatography (GC) Parameters for Analysis

| Parameter | Typical Condition |

|---|---|

| Column | HP-5 (5% Phenyl Methyl Siloxane) or similar medium-polarity capillary column |

| Dimensions | 30 m length x 0.25 mm I.D. x 0.25 µm film thickness |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp 100 °C, ramp at 10 °C/min to 280 °C |

| Detector | Flame Ionization (FID) or Mass Spectrometry (MS) |

| Detector Temperature | 280 °C (FID) or MS Transfer Line at 280 °C |

These parameters are illustrative and based on methods for structurally related acetophenones and amino compounds. nih.govnih.gov

The presence of a stereocenter at the alpha-carbon (the carbon atom adjacent to the carbonyl group) means that this compound exists as a pair of enantiomers. Chiral chromatography is essential for separating these enantiomers to determine the enantiomeric excess (ee) of a sample, which is a critical quality attribute in modern chemistry. nih.govlibretexts.org Gas chromatography is a powerful tool for this purpose and can be applied using two distinct approaches. researchgate.net

Direct Method: This approach utilizes a chiral stationary phase (CSP), which is a GC column packing material that is itself enantiomerically pure. The derivatized enantiomers of the analyte interact differently with the CSP, leading to different retention times and thus separation. researchgate.netcat-online.com Commonly used CSPs for separating amino derivatives are based on cyclodextrins or amino acid derivatives, such as Chirasil-Val. researchgate.netnih.gov

Indirect Method: This method involves reacting the enantiomeric mixture with a chiral derivatizing agent (CDA), which is a single, pure enantiomer of another compound. This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties and can be separated on a standard, non-chiral (achiral) GC column. nih.govresearchgate.net An example would be reacting the amino ketone with a chiral acid chloride to form diastereomeric amides. researchgate.net

Both methods allow for the quantification of each enantiomer and the subsequent calculation of the enantiomeric excess. libretexts.org

Table 3: Comparison of Chiral GC Separation Methods

| Feature | Direct Method | Indirect Method |

|---|---|---|

| Principle | Separation of enantiomers via transient diastereomeric interactions with a Chiral Stationary Phase (CSP). | Conversion of enantiomers into stable diastereomers, followed by separation on an achiral column. |

| GC Column | Chiral (e.g., cyclodextrin-based) | Standard Achiral (e.g., HP-5) |

| Derivatization | Required for volatility (e.g., silylation). The derivatizing agent is achiral. | Required for separation. The derivatizing agent must be chiral and enantiomerically pure. |

| Potential Issue | High cost of chiral columns; potential for limited column lifetime. | The chiral derivatizing agent must be 100% optically pure; reaction kinetics must be identical for both enantiomers to avoid systematic errors. |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are foundational to computational studies, using the principles of quantum mechanics to model molecules. These methods can determine the optimized geometry of a molecule and calculate a wide array of its electronic and energetic properties.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. researchgate.net This approach offers a favorable balance between accuracy and computational cost, making it suitable for molecules the size of 2-Amino-2',4'-dichloroacetophenone (B112451).

DFT calculations are employed to determine the molecule's ground-state geometry, vibrational frequencies, and electronic properties. For instance, studies on the related compound 2'-aminoacetophenone (B46740) have utilized DFT at the B3LYP-D3(BJ)/def2-TZVP level of theory to investigate its structural features. researchgate.net Similarly, research on other molecules containing the 2,4-dichlorophenyl group has applied DFT and its dispersion-corrected variants (DFT-D3) to analyze structural and chemical properties. aalto.fi For this compound, DFT would be instrumental in understanding how the chloro and amino substituents electronically influence the acetophenone (B1666503) backbone, affecting its reactivity.

The term "ab initio," meaning "from the beginning," refers to quantum chemistry methods that are derived directly from theoretical principles without the inclusion of experimental data or empirical parameterization. wikipedia.org These methods, such as Hartree-Fock (HF), Møller–Plesset perturbation theory (MP2), and Coupled Cluster (CC), solve the molecular Schrödinger equation. While ab initio methods can provide very high accuracy, they are computationally more demanding than DFT. kallipos.gr Consequently, for a molecule of this size, they are often used to benchmark results obtained from DFT or for calculations where DFT may not be sufficiently accurate.

Molecular Orbital Analysis

Molecular orbital (MO) analysis provides a detailed picture of the distribution and energy of electrons within a molecule, which is fundamental to understanding its chemical reactivity and electronic transitions.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. aimspress.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. aimspress.com

Table 1: Quantum Chemical Reactivity Descriptors from FMO Analysis

| Parameter | Formula | Description |

| Energy Gap (ΔE) | ELUMO - EHOMO | Measures chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Describes the tendency of electrons to escape from the system. nih.gov |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures the resistance of a molecule to change its electron configuration. nih.gov |

| Electronegativity (χ) | -μ = -(EHOMO + ELUMO) / 2 | Represents the ability of a molecule to attract electrons in a chemical bond. nih.gov |

| Electrophilicity Index (ω) | μ² / 2η | Quantifies the energy lowering of a molecule when it accepts electrons, indicating its electrophilic nature. nih.gov |

Note: Specific calculated values for this compound are dependent on the chosen level of theory and are not available in the cited literature. This table illustrates the parameters that would be derived from such a calculation.

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are topological analysis tools that provide a chemically intuitive visualization of electron pairing and localization in a molecule. mdpi.comijasret.com They are based on the kinetic energy density and are used to distinguish regions of space corresponding to atomic cores, covalent bonds, and lone pairs. ijasret.com

An ELF or LOL map displays values typically ranging from 0 to 1. Regions with high values (approaching 1.0, often colored red in graphical representations) signify strong electron localization, which is characteristic of covalent bonds and lone electron pairs. ijasret.com In contrast, regions with lower values indicate areas of delocalized electrons or electron depletion. ijasret.com For this compound, ELF and LOL analysis would clearly delineate the covalent bonds within the phenyl ring, the C=O and C-N bonds, and the lone pair on the nitrogen atom, providing a visual understanding of its chemical structure. ijasret.com

Spectroscopic Property Predictions (e.g., IR, UV-Vis, NMR Chemical Shifts)

Quantum chemical calculations are highly effective in predicting various spectroscopic properties, which can aid in the characterization and identification of a compound.

DFT calculations can compute the vibrational frequencies of a molecule, which correspond to the peaks in an Infrared (IR) spectrum. These theoretical frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an empirical factor to achieve better agreement with experimental data. aimspress.com

For predicting electronic spectra, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. scispace.com It can calculate the excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) in a UV-Vis spectrum. This analysis helps in understanding the electronic transitions within the molecule, such as n → π* or π → π* transitions. scispace.com

Furthermore, methods like Gauge-Independent Atomic Orbital (GIAO) can be used in conjunction with DFT to predict Nuclear Magnetic Resonance (NMR) chemical shifts (δ) for atoms like ¹H and ¹³C. These predicted spectra are invaluable for interpreting experimental NMR data and confirming the molecular structure.

Table 2: Illustrative Format for Predicted Spectroscopic Data

| Spectroscopy | Predicted Value | Assignment |

| IR | Frequency (cm⁻¹) | Vibrational mode (e.g., C=O stretch, N-H bend) |

| UV-Vis | Wavelength (nm) | Electronic transition (e.g., HOMO → LUMO, π → π*) |

| ¹³C NMR | Chemical Shift (ppm) | Carbon atom in the molecular structure |

| ¹H NMR | Chemical Shift (ppm) | Hydrogen atom in the molecular structure |

Note: This table demonstrates how predicted spectroscopic data for this compound would be presented. Specific values are not provided as they are contingent on the computational method and have not been published in the referenced sources.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling, particularly using methods like Density Functional Theory (DFT), is instrumental in mapping the potential energy surfaces of chemical reactions. This allows for the identification of transition states, intermediates, and the calculation of activation energies, thereby elucidating the most probable reaction pathways.

For this compound, computational studies could unravel the mechanisms of its synthesis and subsequent reactions. For instance, in its formation via the Friedel-Crafts acylation of 1,3-dichlorobenzene, theoretical calculations could model the electrophilic aromatic substitution, detailing the role of the Lewis acid catalyst and the electronic effects of the chloro substituents on the regioselectivity of the acylation.

Furthermore, the reactivity of the amino and keto groups can be explored. For example, in a potential intramolecular cyclization reaction, computational modeling could predict the feasibility of forming a heterocyclic system. The mechanism of N-alkylation reactions can also be investigated, providing insights into the reaction kinetics and the influence of the dichlorophenyl moiety on the nucleophilicity of the amino group. Studies on the reaction of α-substituted acetophenones have shown that they can proceed through free radical chain sequences, and computational models could determine if similar pathways are viable for this compound. nih.gov

A hypothetical reaction pathway for the intramolecular cyclization of this compound could be computationally investigated to determine its feasibility. The table below illustrates the kind of data that would be generated.

Table 1: Hypothetical Calculated Energetics for a Proposed Intramolecular Cyclization of this compound

| Reaction Step | Intermediate/Transition State | Calculated ΔG (kcal/mol) |

|---|---|---|

| Step 1 | Initial Reactant Complex | 0.0 |

| Transition State 1 (TS1) | +15.2 | |

| Cyclized Intermediate (INT1) | -5.7 | |

| Step 2 | Transition State 2 (TS2) | +8.9 |

Note: This data is illustrative and represents typical values for such a reaction.

Conformational Analysis and Stereoelectronic Effects

The three-dimensional arrangement of atoms in a molecule, its conformation, is crucial in determining its physical properties and biological activity. Conformational analysis of this compound would involve mapping the potential energy landscape as a function of the rotation around its single bonds.

Key areas of conformational flexibility include the orientation of the amino group and the acetyl group relative to the dichlorophenyl ring. The presence of the ortho-chloro substituent is expected to induce significant steric hindrance, likely influencing the preferred dihedral angle between the phenyl ring and the carbonyl group.

Stereoelectronic effects, such as the anomeric effect or hyperconjugation, could also play a role in stabilizing certain conformations. For instance, the interaction between the lone pair of the amino nitrogen and the π-system of the aromatic ring, or with the antibonding orbitals of adjacent bonds, would be a key area of investigation. Computational methods can quantify the energetic penalties of non-ideal conformations and identify the global energy minimum structure. The study of substituted cyclohexanones, for example, reveals how substituents influence ring conformations to avoid unfavorable interactions, a principle that also applies to the rotational conformations of this compound. youtube.com

A conformational analysis would likely focus on the rotation around the C(aryl)-C(keto) bond and the C(keto)-C(amino) bond. The results could be summarized in a table like the one below.

Table 2: Hypothetical Relative Energies of Key Conformations of this compound

| Dihedral Angle (C-C-C=O) | Dihedral Angle (H-N-C-C) | Relative Energy (kcal/mol) |

|---|---|---|

| 0° | 180° | 5.8 (Steric Clash) |

| 45° | 180° | 1.2 |

| 90° | 180° | 0.0 (Global Minimum) |

Note: This data is illustrative and based on general principles of conformational analysis.

Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis)

In the solid state, molecules arrange themselves in a crystal lattice, a process governed by intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions within a crystal structure. It maps the electron distribution of a molecule within its crystalline environment.

For this compound, a Hirshfeld surface analysis would reveal the nature and extent of intermolecular contacts, such as hydrogen bonds (N-H···O), halogen bonds (C-Cl···O or C-Cl···N), and π-π stacking interactions between the aromatic rings. The analysis generates 2D fingerprint plots that provide a quantitative summary of the different types of intermolecular contacts. For instance, studies on other amino-substituted compounds have shown that H···H, C···H/H···C, and N···H/H···N contacts are often the most significant contributors to the crystal packing. hongjinchem.com

This information is crucial for understanding the polymorphism of the compound, its solubility, and its melting point. The presence of both hydrogen bond donors (amino group) and acceptors (carbonyl oxygen), as well as the chlorine atoms capable of halogen bonding, suggests a rich and complex network of intermolecular interactions.

Table 3: Hypothetical Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis of this compound

| Contact Type | Percentage Contribution |

|---|---|

| H···H | 35.5% |

| Cl···H | 25.2% |

| O···H | 18.9% |

| C···H | 12.3% |

| N···H | 5.1% |

Note: This data is illustrative, based on typical values for similar organic molecules.

Prediction of Chemical Reactivity and Reaction Sites

Computational chemistry, through methods like DFT, can predict the chemical reactivity of a molecule and identify its most probable reaction sites. This is often achieved by analyzing the frontier molecular orbitals (HOMO and LUMO) and calculating reactivity descriptors.

For this compound, the distribution of the HOMO would indicate the regions most susceptible to electrophilic attack, while the LUMO distribution would highlight the sites prone to nucleophilic attack. It is expected that the HOMO would have significant density on the amino group and the aromatic ring, suggesting their role as electron donors. Conversely, the LUMO is likely to be centered on the carbonyl carbon and the aromatic ring, indicating these as electrophilic centers.

Reactivity descriptors such as Fukui functions can provide a more detailed picture by identifying the specific atoms most likely to participate in a reaction. For instance, calculations could predict whether an incoming electrophile would preferentially attack the nitrogen atom or a specific carbon on the phenyl ring. Such predictive power is invaluable for designing new synthetic routes and for understanding the compound's potential metabolic pathways. Studies on other acetophenone derivatives have successfully used DFT to correlate substituent effects with aromaticity and reactivity. nih.gov

Table 4: Hypothetical Calculated Reactivity Indices for this compound

| Atomic Site | Fukui Function (f-) for Electrophilic Attack | Fukui Function (f+) for Nucleophilic Attack |

|---|---|---|

| N (amino) | 0.25 | 0.05 |

| C=O (carbonyl) | 0.08 | 0.32 |

| C2' (ortho to keto) | 0.15 | 0.10 |

Note: This data is illustrative and represents expected trends in reactivity.

Molecular Modeling for Ligand-Target Interactions

Molecular modeling, particularly molecular docking, is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

If this compound were to be investigated as a potential bioactive molecule, molecular docking studies would be essential. These studies would involve docking the molecule into the active site of a target protein to predict its binding affinity and mode of interaction. For example, derivatives of acetophenone have been studied as inhibitors of enzymes like monoamine oxidase B.

The docking simulations would reveal key intermolecular interactions, such as hydrogen bonds between the amino or carbonyl groups of the ligand and amino acid residues in the protein's active site. Hydrophobic interactions between the dichlorophenyl ring and nonpolar residues, as well as potential halogen bonds involving the chlorine atoms, would also be identified. The results of these simulations are often expressed as a docking score, which provides an estimate of the binding free energy.

Table 5: Hypothetical Molecular Docking Results for this compound with a Kinase Active Site

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |

|---|---|---|---|

| Kinase X | -8.5 | Asp145, Lys72, Leu130 | N-H···O=C (Asp145), C=O···H-N (Lys72) |

Note: This data is illustrative and represents typical outputs from molecular docking studies.

Emerging Research Avenues and Future Outlook for 2 Amino 2 ,4 Dichloroacetophenone

The chemical intermediate 2-Amino-2',4'-dichloroacetophenone (B112451) continues to be a compound of interest due to its role as a versatile building block in organic synthesis. Its structural features, including a reactive amino group and a dichlorinated aromatic ring, make it a valuable precursor for a variety of more complex molecules. Current and future research is focused on optimizing its synthesis, exploring its chemical potential, and designing novel derivatives with specialized functions, all while aligning with the growing demand for sustainable and environmentally conscious chemical practices.

Q & A

Basic: What are the common synthetic routes for preparing 2-Amino-2',4'-dichloroacetophenone?